Technical Guide: Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene
Technical Guide: Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,5-dichloro-2-isothiocyanato-3-methylbenzene, a halogenated aromatic isothiocyanate. Isothiocyanates are a class of highly reactive compounds extensively used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds.[1][2] This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant chemical data.
Overview of Synthetic Pathway
The synthesis of 1,5-dichloro-2-isothiocyanato-3-methylbenzene is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor amine, 2,6-dichloro-3-methylaniline, followed by its conversion to the target isothiocyanate using thiophosgene.
The general synthetic approach is as follows:
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Chlorination of 3-Methylaniline: The synthesis of the key intermediate, 2,6-dichloro-3-methylaniline, is typically accomplished through the electrophilic chlorination of 3-methylaniline.[3] Reagents such as chlorine gas or sulfuryl chloride can be used for this transformation, often in the presence of a catalyst.[3]
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Conversion to Isothiocyanate: The resulting 2,6-dichloro-3-methylaniline is then reacted with thiophosgene (CSCl₂) in the presence of a base to yield 1,5-dichloro-2-isothiocyanato-3-methylbenzene. This reaction is a standard and widely used method for the preparation of isothiocyanates from primary amines.[4]
Data Presentation
The following tables summarize the key quantitative data for the compounds involved in the synthesis.
Table 1: Properties of Reactants and Intermediates
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dichloro-3-methylaniline | 64063-37-2 | C₇H₇Cl₂N | 176.04 | White to light yellow crystalline solid[3] | 37-40[5] | Not specified |
| Thiophosgene | 463-71-8 | CSCl₂ | 114.98[1] | Reddish liquid[1][6] | -29[7] | 73-75[1][7] |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 | Colorless liquid | -46 | 126.5 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Colorless liquid | -96.7 | 39.6 |
Table 2: Properties of the Final Product
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1,5-Dichloro-2-isothiocyanato-3-methylbenzene | 1515864-05-7 | C₈H₅Cl₂NS | 218.10 | Not specified |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis.
Synthesis of 2,6-Dichloro-3-methylaniline (Intermediate)
The synthesis of 2,6-dichloro-3-methylaniline is generally achieved by the direct chlorination of 3-methylaniline.[3] A common method involves protecting the para-position of the corresponding acetanilide, followed by chlorination and subsequent deprotection.[8]
General Procedure:
-
Acetylation of m-toluidine: m-Toluidine is reacted with acetic anhydride in acetic acid to form the acetanilide.[8]
-
Bromination: The para-position is blocked by bromination of the acetanilide.[8]
-
Chlorination: The 4-bromoacetanilide is then chlorinated at the 2- and 6-positions.[8]
-
Reduction and Hydrolysis: The bromo group is removed by reduction, and the anilide is hydrolyzed to yield 2,6-dichloro-3-methylaniline.[8]
Due to the complexity and hazardous nature of this multi-step synthesis, it is often more practical to source this intermediate commercially if possible.
Synthesis of 1,5-Dichloro-2-isothiocyanato-3-methylbenzene (Final Product)
This protocol is adapted from a similar synthesis of 1,3-dichloro-2-isothiocyanatobenzene.
Materials:
-
2,6-Dichloro-3-methylaniline (1.0 eq)
-
Thiophosgene (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-3-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Slowly add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Thiophosgene: Add thiophosgene (1.1 eq) dropwise to the cooled solution. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.[4][7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with water and extract the product with DCM.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., 5% EtOAc in hexane).
-
Isolation: Collect the fractions containing the desired product and concentrate the solvent to afford 1,5-dichloro-2-isothiocyanato-3-methylbenzene.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 1,5-dichloro-2-isothiocyanato-3-methylbenzene from 2,6-dichloro-3-methylaniline.
Caption: Synthetic workflow for 1,5-dichloro-2-isothiocyanato-3-methylbenzene.
References
- 1. Thiophosgene: - An overview [moltuslab.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. Page loading... [guidechem.com]
- 4. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloro-3-methylaniline CAS#: 64063-37-2 [m.chemicalbook.com]
- 6. Thiophosgene | 463-71-8 [chemicalbook.com]
- 7. Gas detectors and respiratory protection equipments CSCl2 (thiophosgene), CAS number 463-71-8 [en.gazfinder.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
